molecular formula C28H21ClN2O2 B2900385 (2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide CAS No. 403663-75-2

(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide

Cat. No.: B2900385
CAS No.: 403663-75-2
M. Wt: 452.94
InChI Key: UZRULUHHXATEBT-XDOHYJNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide is a high-purity synthetic organic compound provided for research purposes. This molecule features a distinct dienamide backbone substituted with chlorophenyl and naphthyl groups, a structural motif that may be of interest in various pharmacological and chemical discovery applications. Potential research applications and its specific biological mechanism of action are currently under investigation. Researchers are exploring its characteristics and utility in early-stage in vitro studies. This product is intended for use by qualified laboratory professionals only. It is labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use. Please refer to the product's Certificate of Analysis for detailed specifications on purity, identity, and stability.

Properties

IUPAC Name

2-chloro-N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O2/c29-25-15-7-6-14-24(25)27(32)31-26(16-8-11-20-9-2-1-3-10-20)28(33)30-23-18-17-21-12-4-5-13-22(21)19-23/h1-19H,(H,30,33)(H,31,32)/b11-8+,26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRULUHHXATEBT-XDOHYJNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NC2=CC3=CC=CC=C3C=C2)/NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthalen-2-ylamino intermediate: This step involves the reaction of naphthalene with an amine under specific conditions to form the naphthalen-2-ylamino group.

    Coupling with a benzamide derivative: The naphthalen-2-ylamino intermediate is then coupled with a benzamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Halogenation (2-chlorophenyl) aligns with strategies to improve metabolic stability and target binding, as seen in thiadiazole derivatives with chlorophenyl groups .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Density (g/cm³) Boiling Point (°C) Solubility Trends
Target Compound ~1.25* ~570 (estimated) Low water solubility; soluble in DMF, DCM .
(2E,4E)-N-Benzyl-2-cyano-5-phenyl-penta-2,4-dienamide 1.198 (crystal) Soluble in acetone, ethyl acetate .
(2E,4E)-6-(5-bromonaphthalen-2-yl)-N-(3-methylbutan-2-yl)hexa-2,4-dienamide 1.226 566.7 Lipophilic; soluble in chloroform .
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Moderate solubility in ethanol .

*Estimated via analogy to bromonaphthalenyl dienamide .

Key Observations :

  • The naphthalenyl group increases molecular weight and density compared to benzyl analogues .
  • Chlorophenyl substitution may reduce polarity, aligning with trends in halogenated thiadiazoles .

Biological Activity

The compound (2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20ClN2OC_{23}H_{20}ClN_2O, and it features a complex structure characterized by a penta-2,4-dienamide backbone with a chlorophenyl group and a naphthalene moiety. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Photosynthetic Electron Transport : Studies on related compounds have shown that they can inhibit photosynthetic electron transport in chloroplasts. For instance, the IC50 values for related chlorophenyl derivatives ranged from 0.05 to 0.664 mmol/L, indicating moderate inhibitory effects on photosystem II .
  • Anti-inflammatory Activity : Compounds with similar structural motifs have been studied for their neuroprotective properties in models of neuroinflammation. They have been shown to inhibit pro-inflammatory cytokines and nitric oxide production in microglial cells, suggesting potential applications in neurodegenerative diseases .

2. Case Studies and Research Findings

A review of literature reveals several studies that provide insight into the biological activity of compounds related to this compound:

StudyCompoundBiological ActivityFindings
Gonec et al. (2017)1-[(2-chlorophenyl)carbamoyl]naphthalenesPhotosynthesis InhibitionIC50 values ranged from 0.05 to 0.664 mmol/L .
Park et al. (2020)CDMPONeuroprotectionAttenuated LPS-induced inflammation and improved dopaminergic neuron survival .

These studies indicate that the compound may possess significant anti-inflammatory and inhibitory activities relevant to both plant biology and neurobiology.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship for compounds similar to this compound suggests that modifications in the substituents can lead to varied biological activities:

  • The presence of halogen atoms (e.g., chlorine) enhances the lipophilicity and potentially increases the binding affinity to biological targets.
  • The naphthalene moiety contributes to the overall stability and interaction profile of the molecule.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a multi-step route involving (i) condensation of 2-chlorobenzoyl chloride with a dienamide precursor under anhydrous conditions (e.g., THF, 0–5°C) , and (ii) coupling with naphthalen-2-amine using carbodiimide-mediated activation (e.g., EDC/HOBt) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine coupling) and inert atmosphere (N₂) to prevent hydrolysis. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for confirming its structural integrity?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR resolve stereochemistry (e.g., E/ZE/Z configuration of dienamide) and confirm formamido linkage (δ ~8.3–8.5 ppm for NH) .
  • IR : Stretching bands at ~1650–1680 cm⁻¹ (C=O, amide I) and ~1540 cm⁻¹ (N–H bend) validate functional groups .
  • X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) confirms spatial arrangement and bond lengths (mean C–C = 0.003 Å) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm. Degradation products (e.g., hydrolyzed amides) are identified using LC-MS .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

  • Methodological Answer : Discrepancies (e.g., bond-length mismatches between X-ray and DFT calculations) require cross-validation:
  • Refine X-ray data with SHELXL (R factor < 0.05) and compare with DFT-optimized geometry (B3LYP/6-31G*) .
  • Use ORTEP-3 to visualize electron density maps and adjust torsion angles for steric clashes .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide formation to induce stereoselectivity .
  • Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers. Monitor enantiomeric excess (ee) via circular dichroism .

Q. How do substituent effects (e.g., 2-chlorophenyl vs. naphthyl) modulate biological activity?

  • Methodological Answer : Design analogs via Suzuki-Miyaura coupling to replace the naphthyl group with aryl/heteroaryl moieties. Assess bioactivity (e.g., enzyme inhibition) using dose-response assays (IC₅₀ values) and correlate with Hammett σ constants for electronic effects .

Key Challenges and Solutions

  • Low Crystallinity : Use vapor diffusion (ether/pentane) to grow single crystals .
  • By-product Formation : Add molecular sieves during amide coupling to absorb HCl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.